Structural Divergence from the 3-Anilino-Quinoxalinone Lead Series: Linker and Terminal Group Replacement
The target compound replaces the 3‑anilino (–NH–Ph) group of the lead series with a 3‑propanamide chain terminating in an N‑cyclopropyl amide. In the 3‑anilino‑quinoxalinone SAR, the lead compound 1 exhibited GP inhibition with a reported IC50 (the paper notes that modifications yielded analogs up to 25‑fold more potent than the lead, though the absolute IC50 of compound 1 is not numerically stated in the publicly available abstract) [1]. The propanamide linker in the target compound introduces greater conformational flexibility and an additional hydrogen‑bond acceptor/donor pair relative to the rigid anilino linkage, which is expected to alter the binding pose within the GP active site. Furthermore, the N‑cyclopropyl terminus replaces the aryl ring of the anilino series, potentially reducing π‑stacking interactions while introducing steric constraints that may enhance selectivity for the GP active site over related phosphorylase isoforms.
| Evidence Dimension | Linker chemistry and terminal group identity (structural determinant of GP binding) |
|---|---|
| Target Compound Data | Propanamide (–CH2–CH2–CO–NH–) linker with N‑cyclopropyl terminal amide; 4‑methyl substituent on quinoxalinone N4 |
| Comparator Or Baseline | Lead compound 1 from Dudash et al. (2005): 3‑anilino (–NH–Ph) linker; unsubstituted or variably substituted quinoxalinone core (exact substitution of compound 1 not detailed in abstract) [1] |
| Quantified Difference | No direct potency comparison available. Class‑level SAR indicates that linker modification in this series can produce ≥25‑fold potency changes [1]. |
| Conditions | Structural comparison; no head‑to‑head biochemical assay data identified for the target compound. |
Why This Matters
The linker and terminal group are the primary structural determinants differentiating this compound from the best‑characterized quinoxalinone GP inhibitors; procurement of an analog with a different linker (e.g., anilino or benzamide) cannot be assumed to preserve GP inhibitory activity.
- [1] Dudash, J.; Zhang, Y.; Moore, J.B.; Look, R.; Liang, Y.; Beavers, M.P.; Conway, B.R.; Rybczynski, P.J.; Demarest, K.T. Synthesis and evaluation of 3-anilino-quinoxalinones as glycogen phosphorylase inhibitors. Bioorg. Med. Chem. Lett. 2005, 15, 4790–4793. View Source
